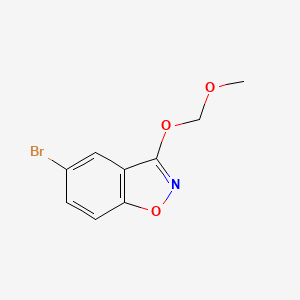
4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine is a synthetic compound known for its psychoactive properties It belongs to the class of substituted cathinones, which are structurally similar to amphetamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentan-2-one and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methylpentan-2-one and pyrrolidine under acidic conditions.
Reduction: The intermediate is then subjected to a reduction reaction, often using reducing agents like sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes:
Batch Reactors: Large-scale reactors are used to mix the starting materials and catalysts.
Temperature and Pressure Control: Precise control of temperature and pressure is maintained to ensure optimal reaction conditions.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets dopamine and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
Pyrovalerone: A stimulant compound with a similar structure but differing in the position of the methyl group.
Methcathinone: Another substituted cathinone with similar psychoactive properties.
Mephedrone: A well-known synthetic cathinone with comparable effects.
Uniqueness
4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine is unique due to its specific structural configuration, which influences its pharmacological profile and potency. Its distinct interaction with neurotransmitter systems sets it apart from other similar compounds, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
4-methyl-1-pyrrolidin-1-ylpentan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
JPCJGXMPQZCGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B12093909.png)

![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)




![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)



